molecular formula C13H13N5O B2907102 N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1241453-09-7

N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide

货号 B2907102
CAS 编号: 1241453-09-7
分子量: 255.281
InChI 键: RWZZBQAVZOLOSH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide (CP-690,550) is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, CP-690,550 can block the downstream signaling of these cytokines, which can modulate the immune response and reduce inflammation.

作用机制

N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide inhibits JAK3 by binding to its ATP-binding site, which prevents the phosphorylation of downstream signaling molecules such as signal transducer and activator of transcription (STAT) proteins. This, in turn, blocks the downstream signaling of cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the modulation of the immune response and inflammation.
Biochemical and physiological effects:
N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide has been shown to modulate the immune response and reduce inflammation in animal models of autoimmune diseases. In clinical trials, N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide has been shown to reduce disease activity and improve clinical outcomes in patients with rheumatoid arthritis and psoriasis. N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide has also been shown to have a favorable safety profile, with minimal adverse effects reported in clinical trials.

实验室实验的优点和局限性

N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for investigating the role of JAK3 in various biological processes. However, N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide has a relatively short half-life, which can limit its use in some experiments. Additionally, N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide is a small molecule inhibitor, which may have off-target effects that need to be carefully considered when interpreting experimental results.

未来方向

1. Investigating the role of JAK3 in other autoimmune diseases such as multiple sclerosis, lupus, and type 1 diabetes.
2. Developing more potent and selective JAK3 inhibitors that can be used in clinical settings.
3. Investigating the off-target effects of N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide and other JAK3 inhibitors to better understand their mechanisms of action.
4. Developing combination therapies that target multiple cytokine signaling pathways to improve therapeutic outcomes in autoimmune diseases.
5. Investigating the potential use of JAK3 inhibitors in cancer therapy, as JAK3 has been implicated in the growth and survival of some cancer cells.

合成方法

N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide can be synthesized by a multi-step process starting from 5-ethyl-1H-pyrazole-4-carboxylic acid. The first step involves the protection of the carboxylic acid group by reacting it with tert-butyldimethylsilyl chloride. The resulting compound is then treated with N-methylmorpholine and cyanomethyl chloride to introduce the cyano group. The protected carboxylic acid group is then deprotected by treatment with tetra-n-butylammonium fluoride, and the pyridine ring is introduced by reacting the resulting compound with 2-bromo pyridine. The final product is obtained by deprotecting the silyl group using tetra-n-butylammonium fluoride.

科学研究应用

N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide has been shown to effectively reduce inflammation and modulate the immune response in animal models of these diseases. In clinical trials, N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide has been shown to be effective in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis and psoriasis.

属性

IUPAC Name

N-(cyanomethyl)-5-ethyl-1-pyridin-2-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c1-2-11-10(13(19)16-8-6-14)9-17-18(11)12-5-3-4-7-15-12/h3-5,7,9H,2,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZZBQAVZOLOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。